molecular formula C7H10Cl3NOS B2445891 2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride CAS No. 2551117-54-3

2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride

Cat. No.: B2445891
CAS No.: 2551117-54-3
M. Wt: 262.57
InChI Key: NRUSCUUFRGOKII-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with two chlorine atoms and an ethanamine group

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the ethanamine group. One common method involves the reaction of 2,5-dichlorothiophene with N-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the N-methoxyethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2NOS.ClH/c1-11-10-3-2-5-4-6(8)12-7(5)9;/h4,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUSCUUFRGOKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCC1=C(SC(=C1)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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